molecular formula C9H8OS B105380 Thiochroman-3-one CAS No. 16895-58-2

Thiochroman-3-one

Cat. No.: B105380
CAS No.: 16895-58-2
M. Wt: 164.23 g/mol
InChI Key: KLYMTKVJYHTFIA-UHFFFAOYSA-N
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Description

Thiochroman-3-one is a sulfur-containing heterocyclic compound that belongs to the thiochroman family. It is structurally similar to chroman-3-one, with the oxygen atom in the chroman ring replaced by a sulfur atom. This substitution imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of research.

Synthetic Routes and Reaction Conditions:

    Classical Methods: One of the earliest methods for synthesizing this compound involves the Dieckmann cyclization of 2-carboxymethylthiophenylacetic acid or its derivatives.

    Alternative Methods: Another approach involves the photochemical rearrangement of isothiochroman-4-one.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiochroman-3-ol.

    Substitution: Various substituted thiochroman derivatives.

Mechanism of Action

Target of Action

Thiochroman-3-one primarily targets N-Myristoyltransferase (NMT) . NMT is a cytosolic monomeric enzyme that catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a number of eukaryotic cellular and viral proteins . It has been validated pre-clinically as a target for the treatment of fungal infections .

Mode of Action

It is known that the introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity . This suggests that this compound may interact with its targets in a way that leads to changes in their function.

Pharmacokinetics

It is known that this compound, with its high-fat solubility, can easily cross cellular membranes and exert bioactivity . This suggests that this compound may have good bioavailability.

Result of Action

It is known that various substituted this compound derivatives have been synthesized and evaluated for their in vitro antifungal activity against several strains . A series of compounds exhibited significant activity, suggesting that this compound and its derivatives may have potent antifungal effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. While specific studies on this compound are lacking, it is known that environmental exposure to endocrine-disrupting chemicals can alter thyroid function in many ways . As this compound is a synthetic compound, its action could potentially be influenced by various environmental factors and contaminants.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the presence of a sulfur atom in the heterocyclic ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

4H-thiochromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYMTKVJYHTFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440283
Record name Thiochroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16895-58-2
Record name Thiochroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of Thiochroman-3-one?

A1: this compound acts as a crucial precursor for synthesizing various heterocyclic compounds. For example, it can be used to synthesize:

  • 5-Thiorotenoids: Base-induced cyclization of diketones derived from this compound yields 6H,12H-[1]benzothiopyrano[3,4-b][1]benzopyran-12-ones. Subsequent reduction produces a mixture of cis- and trans-5-Thiorotenoids. []
  • Thiochromeno[4,3-c]- and [3,4-c]-pyrazoles: Reacting 3-hydroxymethylene- and 3-cyanomethylene-Thiochroman-4-ones, derived from this compound, with hydrazine derivatives yields these specific pyrazole derivatives. []
  • Thiopyrano[2,3-c][1]benzothiopyrans and [3,2-b] isomers: Treating Thiochroman-3-ones with N,N-dimethylformamide dimethyl acetal yields oxo enamino ketones. These intermediates undergo a thionation–[4 + 2]-cycloaddition sequence, resulting in the formation of the aforementioned thiopyran derivatives. []

Q2: How is this compound typically synthesized?

A: A common synthetic route to this compound utilizes 2,3-dihydrobenzo[b]thiophene-2,3-dione as a starting material. This compound acts as a source of 2-mercaptophenylacetic acid, which can be converted to 2-carboxymethylthiophenylacetic acid or its derivatives. A Dieckmann cyclization of these intermediates leads to the formation of 3-acetoxybenzothiopyrans, which upon hydrolysis yield Thiochroman-3-ones. []

Q3: Are there any interesting rearrangement reactions associated with this compound derivatives?

A: Yes, research has shown that 1-methyl and 1,3-dimethylisothiochroman-4-ones, intermediates in the synthesis of some this compound derivatives, are light-sensitive. Upon irradiation, they undergo a rearrangement to form Thiochroman-3-ones. [] Additionally, during the formation of 6-chloro-3-hydroxymethyleneThiochroman-4-one, a Thiochroman-3-yl(oxothiochromen-3-yl)methane derivative is also produced via a rearrangement-carbocation interception sequence. []

Q4: Can enantiomerically enriched Thiochroman-3-ones be synthesized?

A: Yes, asymmetric synthesis of Thiochroman-3-ones has been achieved. For instance, free-radical cyclization of enantiomerically enriched 2-p-tolylthio derivatives of 2-allylcyclohexanones, mediated by Mn(III), leads to the formation of chiral Thiochroman-3-ones. []

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